Cas no 773123-81-2 (3-N-Cbz-amino-3-(4-piperidinyl)propionicacid)

3-N-Cbz-amino-3-(4-piperidinyl)propionicacid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
- beta-Amino-1-[(phenylmethoxy)carbonyl]-4-piperidinepropanoic acid
- 3-AMINO-3-(1-(BENZYLOXYCARBONYL)PIPERIDIN-4-YL)PROPANOIC ACID
- 3-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
- 3-(N-Cbz-Piperidin-4-yl)-3-aminopropanoic acid
- CS-0455714
- 3-AMINO-3-{1-[(BENZYLOXY)CARBONYL]PIPERIDIN-4-YL}PROPANOIC ACID
- AKOS016014920
- 773123-81-2
- DTXSID00655115
- 5-ETHYL-ISOXAZOLE-3,4-DICARBOXYLICACIDDIETHYLESTER
- A26679
- 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoicacid
- beta-Amino-1-[(phenylmethoxy)carbonyl]-4-piperidinepropanoic acid;3-amino-3-(1-(benzyloxycarbonyl)piperidin-4-yl)propanoic acid
- beta-Amino-1-[(phenylmethoxy)carbonyl]-4-piperidinepropanoicacid
- 3-(N-Cbz-Piperidin-4-yl)-3-aminopropanoicacid
- 3-N-Cbz-amino-3-(4-piperidinyl)propionicacid
-
- MDL: MFCD06206131
- Inchi: 1S/C16H22N2O4/c17-14(10-15(19)20)13-6-8-18(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2,(H,19,20)
- InChI Key: SDBKDWHCORUOFM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)N2CCC(CC2)C(CC(=O)O)N
Computed Properties
- Exact Mass: 306.15800
- Monoisotopic Mass: 306.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.9A^2
- XLogP3: -1.3
Experimental Properties
- Density: 1.244
- Boiling Point: 524.1 °C at 760 mmHg
- Flash Point: 524.1 °C at 760 mmHg
- Refractive Index: 1.547
- PSA: 87.66000
- LogP: 2.47540
3-N-Cbz-amino-3-(4-piperidinyl)propionicacid Security Information
3-N-Cbz-amino-3-(4-piperidinyl)propionicacid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-N-Cbz-amino-3-(4-piperidinyl)propionicacid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N279470-2.5mg |
3-N-Cbz-amino-3-(4-piperidinyl)propionicacid |
773123-81-2 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
TRC | N279470-5mg |
3-N-Cbz-amino-3-(4-piperidinyl)propionicacid |
773123-81-2 | 5mg |
$ 370.00 | 2022-06-03 | ||
Chemenu | CM180307-1g |
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 97% | 1g |
$729 | 2021-06-09 | |
Ambeed | A599582-1g |
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 97% | 1g |
$647.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526381-1g |
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 98% | 1g |
¥18996.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526381-250mg |
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 98% | 250mg |
¥7156.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y0987147-5g |
3-amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 95% | 5g |
$1800 | 2025-03-01 | |
eNovation Chemicals LLC | Y0987147-5g |
3-amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 95% | 5g |
$1800 | 2025-02-25 | |
Chemenu | CM180307-1g |
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 97% | 1g |
$729 | 2023-02-18 | |
eNovation Chemicals LLC | Y0987147-5g |
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid |
773123-81-2 | 95% | 5g |
$1800 | 2024-08-02 |
3-N-Cbz-amino-3-(4-piperidinyl)propionicacid Related Literature
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
Additional information on 3-N-Cbz-amino-3-(4-piperidinyl)propionicacid
Introduction to 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid (CAS No. 773123-81-2)
3-N-Cbz-amino-3-(4-piperidinyl)propionic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. With the CAS number 773123-81-2, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and metabolic pathways. The structural motif, featuring a carbobenzyloxy (Cbz) protected amino group and a piperidine ring, makes it a versatile building block for drug discovery efforts.
The significance of 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid lies in its ability to be incorporated into more complex molecular architectures, enhancing the pharmacological properties of lead compounds. The piperidine moiety, known for its role in stabilizing bioactive molecules against metabolic degradation, is particularly valuable in the development of drugs that require prolonged biological activity. This feature has been leveraged in recent years to design novel therapeutic agents with improved efficacy and reduced side effects.
In recent years, there has been a surge in research focused on developing small-molecule modulators for neurological disorders. 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid has emerged as a key intermediate in this endeavor, particularly in the synthesis of compounds that target neurotransmitter receptors and ion channels. For instance, derivatives of this compound have been explored as potential treatments for conditions such as Parkinson's disease and epilepsy. The Cbz protection on the amino group allows for selective deprotection under specific conditions, facilitating the introduction of various functional groups without compromising the integrity of the core structure.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid in accelerating drug development pipelines. The compound's well-characterized reactivity and stability make it an attractive choice for synthetic chemists working on complex molecular architectures. Furthermore, its availability through reputable chemical suppliers ensures that researchers can reliably incorporate it into their synthetic pathways without significant hurdles.
Advances in computational chemistry and molecular modeling have further enhanced the utility of 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid in drug design. By leveraging these tools, researchers can predict the binding affinity and pharmacokinetic properties of derivatives before conducting expensive wet-lab experiments. This approach has significantly reduced the time and resources required to bring novel therapeutics to market, making compounds like this intermediate indispensable in modern drug discovery.
The synthesis of 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key steps include the formation of the piperidine ring followed by selective protection of the amino group with a carbobenzyloxy moiety. These synthetic strategies are often optimized to maximize yield and purity, ensuring that researchers have access to high-quality material for their studies.
Recent studies have also explored the use of 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid in peptidomimetics, where its structural features contribute to enhanced binding interactions with biological targets. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as susceptibility to enzymatic degradation. The incorporation of this compound into peptidomimetic scaffolds has led to promising results in preclinical trials for various therapeutic indications.
The versatility of 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid extends beyond its applications in drug development. It has also been utilized in material science research, where its unique structural properties contribute to the development of novel polymers and functional materials. These interdisciplinary applications underscore the broad utility and importance of this compound in scientific research.
In conclusion, 3-N-Cbz-amino-3-(4-piperidinyl)propionic acid (CAS No. 773123-81-2) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in modern drug discovery efforts. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its position as a cornerstone of synthetic chemistry and biotechnology.
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